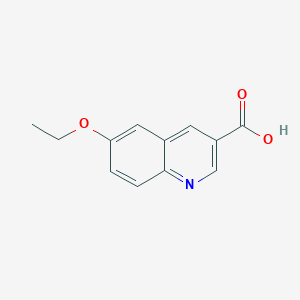
1-Bromo-5-(1,3-dioxolan-2-YL)-2-methoxybenzene
Descripción general
Descripción
1-Bromo-5-(1,3-dioxolan-2-yl)-2-methoxybenzene, also known as 5-bromo-2-methoxybenzaldehyde, is an organic compound with a molecular formula of C7H7BrO3. It is a colorless liquid with a faint aromatic odor and is soluble in organic solvents. It is often used as a reagent in organic synthesis and has many applications in scientific research.
Aplicaciones Científicas De Investigación
1-Bromo-5-(1,3-dioxolan-2-YL)-2-methoxybenzenethoxybenzaldehyde has a wide range of applications in scientific research. It has been used in the synthesis of heterocyclic compounds, such as 2-amino-1,3-dihydroisoindole-1-ones, and in the synthesis of pharmaceuticals, such as quinolizidine alkaloids. It has also been used in the synthesis of organic dyes, such as azo dyes, and in the synthesis of organic pigments, such as anthraquinone dyes.
Mecanismo De Acción
The mechanism of action of 1-Bromo-5-(1,3-dioxolan-2-YL)-2-methoxybenzenethoxybenzaldehyde is based on the fact that it is an electrophile. It reacts with nucleophiles like amines, alcohols, and thiols to form covalent bonds. This covalent bond formation is the basis of its applications in scientific research.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Bromo-5-(1,3-dioxolan-2-YL)-2-methoxybenzenethoxybenzaldehyde have not been well studied. However, it is known to be a weak inhibitor of the enzyme monoamine oxidase (MAO). This enzyme is involved in the metabolism of neurotransmitters such as serotonin and dopamine, and its inhibition can lead to an increase in the levels of these neurotransmitters. Additionally, 1-Bromo-5-(1,3-dioxolan-2-YL)-2-methoxybenzenethoxybenzaldehyde has been shown to have an inhibitory effect on the growth of some bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1-Bromo-5-(1,3-dioxolan-2-YL)-2-methoxybenzenethoxybenzaldehyde in laboratory experiments is its low cost and availability. It is also relatively easy to handle and store, and is not highly toxic. However, it is important to note that it is a flammable substance and should be handled with caution. Additionally, it has a limited shelf life and should be used within a few months of purchase.
Direcciones Futuras
There are several potential future directions that can be explored with 1-Bromo-5-(1,3-dioxolan-2-YL)-2-methoxybenzenethoxybenzaldehyde. These include further research into its biochemical and physiological effects, evaluation of its potential therapeutic applications, and investigation of its use as a reagent in organic synthesis. Additionally, further research into its mechanism of action and its potential toxicity may be warranted. Finally, further research into its potential applications in the synthesis of organic dyes and pigments may be of interest.
Propiedades
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-12-9-3-2-7(6-8(9)11)10-13-4-5-14-10/h2-3,6,10H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRNJAJBWGDUGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2OCCO2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591654 | |
| Record name | 2-(3-Bromo-4-methoxyphenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-5-(1,3-dioxolan-2-YL)-2-methoxybenzene | |
CAS RN |
223418-72-2 | |
| Record name | 2-(3-Bromo-4-methoxyphenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine](/img/structure/B1612507.png)


![[5-(4-Amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane](/img/structure/B1612512.png)
![4,6-Difluoro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene](/img/structure/B1612513.png)
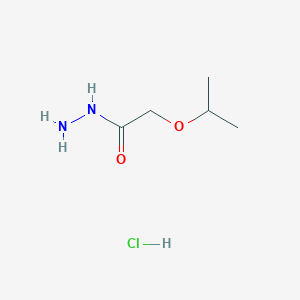
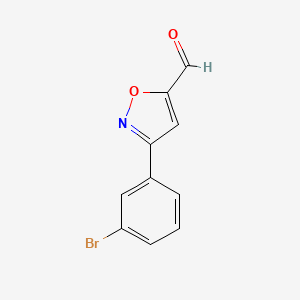
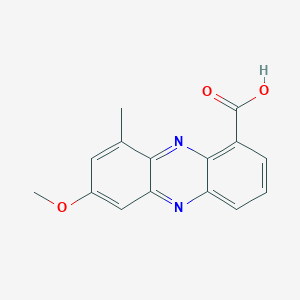
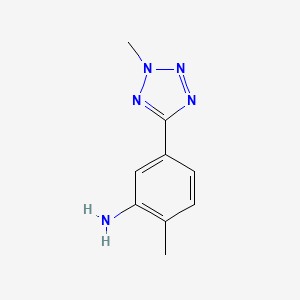
![4-[2-(Trifluoromethoxy)phenyl]benzoic acid](/img/structure/B1612522.png)


